molecular formula C6H7BrN2O B582247 5-Bromo-2-methoxypyridin-4-amine CAS No. 1232431-48-9

5-Bromo-2-methoxypyridin-4-amine

Cat. No.: B582247
CAS No.: 1232431-48-9
M. Wt: 203.039
InChI Key: IMLRJDYBLVFLRP-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C6H7BrN2O/c1-10-5-2-6 (8)9-3-4 (5)7/h2-3H,1H3, (H2,8,9) . The Canonical SMILES for this compound is COC1=CC (=NC=C1Br)N .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 48.1 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has one rotatable bond count . The exact mass and monoisotopic mass of the compound are 201.97418 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Aminations of Bromo-derivatives : Research on the amination of bromo-derivatives of pyridine, including compounds related to 5-Bromo-2-methoxypyridin-4-amine, highlights the role of these reactions in producing various aminated pyridines. These reactions potentially involve pyridyne intermediates, indicating a complex mechanism and wide applicability in synthetic chemistry (Pieterse & Hertog, 2010).

  • Highly Functionalized Pyrroles : The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one towards primary aliphatic amines was explored, showcasing the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. This research underscores the versatility of bromo-methoxypyridine derivatives in synthesizing complex organic structures with potential pharmaceutical applications (Zanatta et al., 2021).

  • Chemoselective Synthesis : A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines highlights the chemoselectivity and efficiency of using bromo-methoxypyridine derivatives as starting materials (Aquino et al., 2015).

Structural and Mechanistic Insights

  • Protonation Sites and Hydrogen Bonding : The study of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of this compound, provided insights into protonation sites and hydrogen bonding patterns. These findings are crucial for understanding the molecular structures and interactions in solid states, offering implications for designing better pharmaceutical compounds (Böck et al., 2021).

Applications in Catalysis and Synthesis

  • Copper-catalyzed Selective C–N Bond Formation : The copper-catalyzed amination at the C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine, showcasing the selective functionalization capabilities of these compounds. This research emphasizes the role of this compound derivatives in facilitating selective bond formation, crucial for developing pharmaceuticals and materials science (Roy et al., 2017).

Safety and Hazards

The compound has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is advised to keep the compound in a dark place, in an inert atmosphere, at room temperature .

Properties

IUPAC Name

5-bromo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLRJDYBLVFLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704650
Record name 5-Bromo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232431-48-9
Record name 5-Bromo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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